![molecular formula C10H10ClN3 B12526730 5-Chloro-2-[(1H-imidazol-1-yl)methyl]aniline CAS No. 863780-33-0](/img/structure/B12526730.png)
5-Chloro-2-[(1H-imidazol-1-yl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-[(1H-imidazol-1-yl)methyl]aniline is a chemical compound that features a chloro-substituted aniline ring bonded to an imidazole moiety via a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(1H-imidazol-1-yl)methyl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-nitroaniline and imidazole.
Reduction: The nitro group of 5-chloro-2-nitroaniline is reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Nucleophilic Substitution: The resulting 5-chloro-2-aminobenzene undergoes nucleophilic substitution with imidazole in the presence of a base like potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-[(1H-imidazol-1-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the aniline moiety.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: N-oxides of the imidazole ring.
Reduction: Reduced forms of the imidazole or aniline moieties.
Substitution: Products with various substituents replacing the chloro group.
Applications De Recherche Scientifique
5-Chloro-2-[(1H-imidazol-1-yl)methyl]aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-[(1H-imidazol-1-yl)methyl]aniline involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the aniline moiety can participate in hydrogen bonding and π-π interactions with biological macromolecules, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(1H-imidazol-1-yl)methyl]aniline: Lacks the chloro substituent, resulting in different reactivity and biological activity.
5-Bromo-2-[(1H-imidazol-1-yl)methyl]aniline: The bromo substituent can lead to different electronic and steric effects compared to the chloro group.
5-Methyl-2-[(1H-imidazol-1-yl)methyl]aniline: The methyl group provides different hydrophobic interactions and steric hindrance.
Uniqueness
5-Chloro-2-[(1H-imidazol-1-yl)methyl]aniline is unique due to the presence of the chloro substituent, which influences its chemical reactivity and biological activity. The chloro group can participate in halogen bonding and affect the compound’s overall polarity and solubility.
Propriétés
Numéro CAS |
863780-33-0 |
|---|---|
Formule moléculaire |
C10H10ClN3 |
Poids moléculaire |
207.66 g/mol |
Nom IUPAC |
5-chloro-2-(imidazol-1-ylmethyl)aniline |
InChI |
InChI=1S/C10H10ClN3/c11-9-2-1-8(10(12)5-9)6-14-4-3-13-7-14/h1-5,7H,6,12H2 |
Clé InChI |
ZLSMAYMPAJINFM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)N)CN2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Heptyl 2-[(5-nitrofuran-2-yl)methylidene]hydrazine-1-carboxylate](/img/structure/B12526650.png)

![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]bis(4-methylpyridin-1-ium)](/img/structure/B12526656.png)
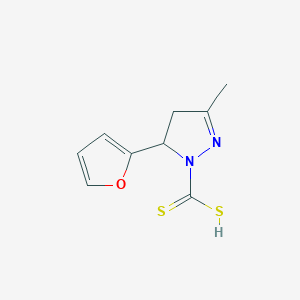





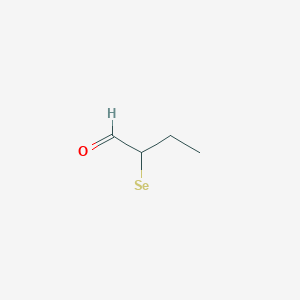
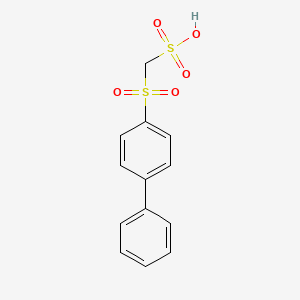
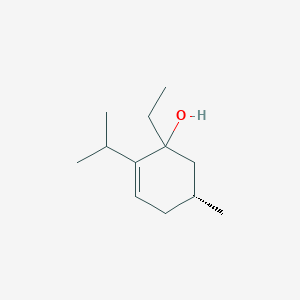
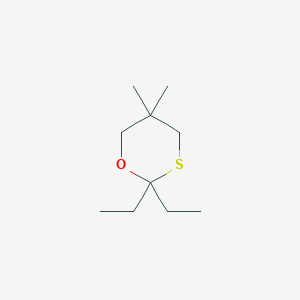
![4-Chloro-N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}benzamide](/img/structure/B12526719.png)
